molecular formula C7H11ClN2O B1367641 (6-Methoxypyridin-2-yl)methanamine hydrochloride CAS No. 95851-89-1

(6-Methoxypyridin-2-yl)methanamine hydrochloride

Cat. No.: B1367641
CAS No.: 95851-89-1
M. Wt: 174.63 g/mol
InChI Key: NHKBPLDFAZGMEO-UHFFFAOYSA-N
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Description

(6-Methoxypyridin-2-yl)methanamine hydrochloride is an organic compound with the molecular formula C7H10N2O·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxypyridin-2-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxypyridine.

    Nucleophilic Substitution: The 6-methoxypyridine undergoes a nucleophilic substitution reaction with a suitable amine, such as methanamine, in the presence of a catalyst.

    Hydrochloride Formation: The resulting (6-Methoxypyridin-2-yl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Reactors: Using bulk reactors to carry out the nucleophilic substitution reaction.

    Purification: Employing purification techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxypyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where the methoxy group or the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or sulfonates are employed for substitution reactions.

Major Products Formed

    Oxidation Products: N-oxides of (6-Methoxypyridin-2-yl)methanamine.

    Reduction Products: Various amine derivatives.

    Substitution Products: Compounds with different functional groups replacing the methoxy or amine groups.

Scientific Research Applications

(6-Methoxypyridin-2-yl)methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (6-Methoxypyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methoxypyridin-3-yl)methanamine
  • (6-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride
  • (6-Fluorobenzo[d]oxazol-2-yl)methanamine hydrochloride

Uniqueness

(6-Methoxypyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in targeted biological studies.

Properties

IUPAC Name

(6-methoxypyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-10-7-4-2-3-6(5-8)9-7;/h2-4H,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKBPLDFAZGMEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551827
Record name 1-(6-Methoxypyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95851-89-1
Record name 1-(6-Methoxypyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methoxypyridin-2-yl)methanamine hydrochloride
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